3-Bromo-4-(bromomethyl)pyridine
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Overview
Description
3-Bromo-4-(bromomethyl)pyridine is a halogenated heterocyclic compound with the molecular formula C6H5Br2N. It is a derivative of pyridine, where the bromine atoms are substituted at the 3rd and 4th positions, with one of the bromine atoms attached to a methyl group. This compound is used in various organic synthesis processes due to its reactivity and ability to form complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(bromomethyl)pyridine typically involves the bromination of 4-methylpyridine. One common method includes the following steps:
Starting Material: 4-methylpyridine.
Bromination: Bromine is added to 4-methylpyridine in the presence of a catalyst such as iron or aluminum bromide.
Reaction Conditions: The reaction is carried out at a controlled temperature, usually below 0°C, to prevent over-bromination.
Isolation: The product is then isolated by extraction and purification techniques such as recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Large quantities of 4-methylpyridine and bromine.
Catalysts: Use of efficient catalysts to speed up the reaction.
Reaction Vessels: Large reactors with temperature control systems.
Purification: Industrial-scale purification methods such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(bromomethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 4-methylpyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-azido-4-(bromomethyl)pyridine, 3-thio-4-(bromomethyl)pyridine, etc.
Oxidation: Formation of 3-bromo-4-formylpyridine or 3-bromo-4-carboxypyridine.
Reduction: Formation of 4-methylpyridine derivatives.
Scientific Research Applications
3-Bromo-4-(bromomethyl)pyridine is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibitors and as a precursor for biologically active compounds.
Medicine: Potential use in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(bromomethyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution reactions. The methyl group attached to the pyridine ring can undergo oxidation or reduction, leading to various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)pyridine: Similar structure but with bromine at the 4th position only.
2-Bromopyridine: Bromine substituted at the 2nd position.
3-Bromo-4-methylpyridine: Similar structure but with a methyl group instead of a bromomethyl group
Uniqueness
3-Bromo-4-(bromomethyl)pyridine is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in organic synthesis. The dual bromine substitution allows for a wider range of chemical transformations compared to its analogs .
Properties
IUPAC Name |
3-bromo-4-(bromomethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZWAAKESNWKJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CBr)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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